2-(3-Methylbutyl)-1,3-thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2-(3-methylbutyl)-1,3-thiazole |
InChI |
InChI=1S/C8H13NS/c1-7(2)3-4-8-9-5-6-10-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
QTSOWORZJQVVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=NC=CS1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Methylbutyl 1,3 Thiazole and Its Derivatives
Classical and Contemporary Approaches to Thiazole (B1198619) Core Construction
The synthesis of the 1,3-thiazole scaffold, the central structural motif of 2-(3-Methylbutyl)-1,3-thiazole, has been a subject of extensive research. Both classical and modern synthetic strategies have been employed to achieve this, offering various levels of efficiency, versatility, and functional group tolerance.
Hantzsch Thiazole Synthesis and its Variations
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring. synarchive.comnih.govscribd.com This classical method involves the condensation reaction between a thioamide and an α-haloketone. synarchive.comnih.gov In the context of synthesizing 2-alkylthiazoles, a thioamide derived from an aliphatic carboxylic acid is reacted with an α-haloketone. The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the thiazole ring. nih.gov
While the traditional Hantzsch synthesis is robust, several variations have been developed to improve its efficiency and scope. One notable variation involves a two-step, one-pot procedure where an α-tosyloxy ketone is used in place of the more lachrymatory α-haloketone. scribd.com This modification offers a milder and more user-friendly approach to the synthesis of substituted thiazoles.
| Thioamide Reactant | α-Haloketone/α-Tosyloxyketone Reactant | Conditions | Product | Yield (%) | Reference |
| Thioacetamide | Chloroacetone | Reflux, Ethanol | 2,4-Dimethylthiazole | High | nih.gov |
| Thiobenzamide | Phenacyl bromide | Reflux, Ethanol | 2,4-Diphenylthiazole | High | nih.gov |
| Boc-d-alanine thioamide | 3-Bromo-2-oxobutanoate | DME, -13°C to RT | Boc-protected chiral thiazole | 95% | scribd.com |
Multi-component Reaction Strategies for Thiazole Scaffold Assembly
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. researchgate.netacs.org Several MCR strategies have been successfully applied to the synthesis of the thiazole scaffold.
A notable example is the one-pot, three-component reaction of cyclic ketones, thiosemicarbazide, and phenacyl bromides under solvent-free conditions to produce 2,4-disubstituted thiazoles in high yields. researchgate.net This approach offers a rapid and environmentally friendly alternative to traditional multi-step syntheses. Another versatile MCR involves the reaction of arylglyoxals, lawsone, and thiobenzamides in acetic acid to afford fully substituted 1,3-thiazoles. acs.orgacs.orgyoutube.com
| Component 1 | Component 2 | Component 3 | Conditions | Product Type | Yield (%) | Reference |
| Cyclic ketone | Thiosemicarbazide | Phenacyl bromide | Solvent-free | 2,4-Disubstituted thiazole | High | researchgate.net |
| Arylglyoxal | Lawsone | Thiobenzamide | Acetic acid, 90°C | Fully substituted lawsone-1,3-thiazole hybrid | Excellent | acs.orgacs.orgyoutube.com |
Microwave-Assisted Synthetic Routes for Enhanced Efficiency
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product purity. nih.govvjs.ac.vnresearchgate.net This technology has been effectively applied to the synthesis of thiazole derivatives, often in the context of multicomponent reactions.
For instance, the synthesis of novel 1-thiazolyl-pyridazinediones has been achieved through a microwave-assisted multicomponent reaction of maleic anhydride, thiosemicarbazide, and other reagents in the presence of a chitosan-based catalyst. nih.gov This method provides the desired products in high yields and with significantly reduced reaction times compared to conventional heating. nih.gov Another example is the microwave-assisted synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles from aliphatic acids and thiosemicarbazide, which dramatically shortens the reaction time from hours to minutes. vjs.ac.vn
| Reactants | Catalyst/Medium | Microwave Conditions | Product Type | Yield (%) | Reference |
| Maleic anhydride, thiosemicarbazide, etc. | Chitosan (B1678972) | 500 W, 150°C, 2 min | 1-Thiazolyl-pyridazinedione | High | nih.gov |
| Aliphatic acid, thiosemicarbazide | H₂SO₄ | Not specified | 2-Amino-5-alkyl-1,3,4-thiadiazole | Not specified | vjs.ac.vn |
| Dithiooxamide, Aromatic aldehydes | Selenium dioxide | 400 W | 2,6-Diaryl nih.govresearchgate.netthiazolo-[5,4-d] nih.govresearchgate.netthiazoles | 53-56% | researchgate.net |
Transition Metal-Catalyzed Coupling Reactions in Thiazole Synthesis
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application in thiazole chemistry has enabled the construction of highly functionalized derivatives. nih.govnih.govmdpi.comrsc.orgdntb.gov.ua Palladium-catalyzed reactions, in particular, have been instrumental in the direct C-H activation and functionalization of the thiazole ring.
Ligand-free palladium(II) acetate (B1210297) has been shown to be a highly efficient catalyst for the direct arylation of thiazole derivatives at very low catalyst loadings. nih.gov This method allows for the regioselective introduction of aryl groups at the C5 position of the thiazole ring. Furthermore, the regioselectivity of the C-H arylation of thiazoles can be controlled by the choice of the palladium catalyst, ligand, and base, allowing for selective functionalization at either the C2 or C5 position. synarchive.com
| Thiazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Thiazole derivatives | Aryl bromides | Pd(OAc)₂ (ligand-free) | 5-Arylthiazoles | nih.gov |
| Thiazole | Aryl halides | Pd/PPh₃/NaOᵗBu | C2-Arylated thiazoles | synarchive.com |
| Thiazole | Aryl halides | Pd/Bphen/K₃PO₄ | C5-Arylated thiazoles | synarchive.com |
| Furanyl/Thiofuranyl derivatives | Aryl bromides | NHC-palladium(II) complexes | C-H activated cross-coupling products | mdpi.com |
Regioselective Functionalization and Substituent Introduction at the Thiazole Ring
The ability to introduce substituents at specific positions of the thiazole ring is crucial for the synthesis of target molecules like this compound and for the exploration of structure-activity relationships in medicinal chemistry. Regioselective functionalization can be achieved through various strategies, including directed metalation and C-H activation. researchgate.netnih.govresearchgate.netthieme-connect.deresearchgate.net
The acidity of the protons on the thiazole ring decreases in the order H2 > H5 > H4, which allows for regioselective deprotonation and subsequent reaction with electrophiles. nih.gov For instance, treatment of 2-bromothiazole (B21250) derivatives with lithium diisopropylamide (LDA) leads to lithiation at the C5 position, enabling the introduction of various functional groups at this site. nih.gov Conversely, using n-butyllithium can lead to lithiation at the C2 position. nih.gov
Transition metal-catalyzed C-H activation provides a powerful tool for the direct and regioselective functionalization of thiazoles, often obviating the need for pre-functionalized starting materials. nih.gov As mentioned previously, palladium catalysts can be tuned to selectively arylate the C2 or C5 position of the thiazole ring. synarchive.com Iridium-catalyzed C-H borylation has also been used for the regioselective functionalization of benzothiadiazole, a related heterocyclic system, providing a versatile handle for further transformations. researchgate.netnih.gov
| Thiazole Derivative | Reagent/Catalyst | Position of Functionalization | Introduced Group | Reference |
| 2-Bromothiazole | LDA, then electrophile | C5 | Various electrophiles | nih.gov |
| 2-Bromothiazole | n-Butyllithium, then DMF | C2 | Formyl group | nih.gov |
| Thiazole | Aryl halide, Pd/PPh₃/NaOᵗBu | C2 | Aryl group | synarchive.com |
| Thiazole | Aryl halide, Pd/Bphen/K₃PO₄ | C5 | Aryl group | synarchive.com |
| 2,1,3-Benzothiadiazole | Ir catalyst | C5 or C4,C6 | Boryl group | researchgate.netnih.gov |
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. The stereoselective synthesis of chiral analogues of this compound can be achieved through the use of chiral auxiliaries. scielo.org.mxresearchgate.netresearchgate.netwikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org
Evans' chiral oxazolidinone auxiliaries are widely used for stereoselective transformations, including aldol (B89426) reactions and alkylations. youtube.comresearchgate.net In the context of thiazole synthesis, a chiral auxiliary can be attached to a reactant, for example, an N-acyl derivative, to direct the stereoselective formation of a new stereocenter. For instance, the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one has been used in asymmetric aldol reactions to produce syn-aldol products with good diastereoselectivity. researchgate.net After the desired stereocenter is established, the chiral auxiliary can be removed to yield the enantiomerically enriched product.
Sulfur-based chiral auxiliaries, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, have also proven to be highly effective in asymmetric aldol reactions. scielo.org.mx These auxiliaries can provide high levels of diastereoselectivity and are often readily available from natural sources. scielo.org.mx
| Chiral Auxiliary | Reaction Type | Key Features | Reference |
| Evans' Oxazolidinones | Aldol, Alkylation | High diastereoselectivity, predictable stereochemistry | youtube.comresearchgate.net |
| 4(S)-Benzyl-1,3-thiazolidin-2-one | Asymmetric Aldol | Good diastereoselectivity for 'Evans syn' aldol products | researchgate.net |
| Sulfur-based auxiliaries (e.g., 1,3-thiazolidine-2-thiones) | Asymmetric Aldol | High diastereoselectivity, effective for acetyl aldol reactions | scielo.org.mx |
Green Chemistry Approaches and Sustainable Synthesis Protocols for Thiazole Derivatives
The synthesis of thiazole derivatives, a cornerstone in medicinal and materials chemistry, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and significant waste generation. researchgate.netnih.gov In response to growing environmental concerns, the principles of green chemistry are being increasingly integrated into synthetic protocols. researchgate.netnih.gov These approaches prioritize the use of renewable starting materials, non-toxic catalysts, and mild reaction conditions to minimize environmental impact. researchgate.netnih.gov Innovative techniques such as microwave irradiation, ultrasonic-mediated synthesis, the use of green solvents, development of recyclable or catalyst-free systems, and multicomponent reactions are at the forefront of sustainable thiazole synthesis. researchgate.netnih.govbepls.com These methods offer substantial advantages, including improved energy efficiency, shorter reaction times, higher yields, simpler purification processes, and enhanced safety profiles. researchgate.netmdpi.com
A significant focus in green thiazole synthesis is the replacement of volatile and hazardous organic solvents with environmentally benign alternatives. Water, polyethylene (B3416737) glycol (PEG-400), and deep eutectic solvents (DES) have emerged as effective media for these reactions. For instance, a high-yielding, catalyst-free procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been developed using water as the solvent. bepls.com Similarly, 2-aminothiazoles have been synthesized efficiently from α-diazoketones and thiourea (B124793) using PEG-400 at 100 °C. bepls.com Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and glycerol, have been successfully employed in the Hantzsch thiazole synthesis of ferrocene-based derivatives, offering a bio-renewable and sustainable solvent system. nih.gov
Energy-efficient technologies like microwave and ultrasound irradiation have revolutionized the synthesis of thiazole derivatives. researchgate.net Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times from hours to minutes while often improving product yields. nih.govnih.gov For example, the Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave heating produced N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in significantly higher yields and shorter times compared to conventional reflux conditions. nih.gov One-pot, solvent- and catalyst-free synthesis of hydrazinyl thiazole derivatives has been achieved in as little as 30–175 seconds using microwave irradiation. bepls.comnih.gov
Ultrasonic irradiation is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. mdpi.comtandfonline.com This method offers benefits like shorter reaction times, high yields, and cleaner processes. mdpi.comtandfonline.com An eco-friendly protocol for synthesizing 1,3-thiazole derivatives utilizes a recyclable cross-linked chitosan hydrogel biocatalyst under ultrasonic irradiation, demonstrating high efficiency and reusability. mdpi.com The synthesis of new Hantzsch thiazole derivatives has been effectively carried out using a reusable silica-supported tungstosilisic acid catalyst under either conventional heating or ultrasonic irradiation, with the latter significantly reducing reaction times. mdpi.com
The development of catalyst-free reactions and the use of reusable, non-toxic catalysts are central tenets of green chemistry. bepls.comresearchgate.net Several protocols for thiazole synthesis now avoid catalysts altogether, simplifying the process and reducing waste. bepls.comresearchgate.net Where catalysts are necessary, the focus is on heterogeneous and recyclable options. Silica-supported tungstosilisic acid and pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel are examples of efficient, eco-friendly, and reusable catalysts that can be easily recovered and reused without significant loss of activity. mdpi.commdpi.com
Multicomponent reactions (MCRs), where multiple starting materials react in a single pot to form a complex product, are inherently green as they reduce the number of synthetic steps, minimize waste, and save time and energy. bepls.comnih.gov One-pot, three-component syntheses of various thiazole derivatives have been reported using green conditions, such as microwave irradiation or eco-friendly catalysts. mdpi.comnih.gov For example, a multicomponent reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in water using KF/Clinoptilolite nanoparticles as a catalyst produced thiazole derivatives in excellent yields. nih.gov
The following table summarizes various green chemistry approaches applied to the synthesis of thiazole derivatives, highlighting the diversity of sustainable protocols developed in recent years.
| Green Approach | Reactants | Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | Aryl ketones, thiosemicarbazide, phenacyl bromides | Solvent and catalyst-free | 300W, 30-175 s | Good to Excellent | bepls.comnih.gov |
| Microwave-Assisted Synthesis | Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | Water | 130 °C, 15 min | Good to Very Good | bepls.com |
| Ultrasonic Irradiation | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Silica supported tungstosilisic acid (reusable) | Room Temperature, 2h | 79%-90% | mdpi.com |
| Ultrasonic Irradiation | Thiosemicarbazone derivative, hydrazonoyl halides | PIBTU-CS hydrogel (recyclable)/Ethanol | 40 °C, 25 min | High | mdpi.com |
| Green Solvent | Dithiocarbamates, α-halocarbonyl compounds | Water (catalyst-free) | Reflux, 20 h | 75%-90% | bepls.com |
| Green Solvent | α-diazoketones, thiourea | PEG-400 (catalyst-free) | 100 °C, 2-3.5 h | 87%-96% | bepls.com |
| Green Solvent (DES) | Bromoacetylferrocene, 1-phenylthiourea | Choline chloride/glycerol | 80 °C | Good | nih.gov |
| Multicomponent Reaction | Aldehydes, benzoylisothiocyanate, alkyl bromides | KF/Clinoptilolite nanoparticles/Water | 100 °C | Good to Excellent | nih.gov |
Molecular Structure and Conformational Analysis of 2 3 Methylbutyl 1,3 Thiazole
Spectroscopic Characterization Techniques for Structural Elucidation
A combination of spectroscopic methods is indispensable for the unambiguous structural determination of 2-(3-Methylbutyl)-1,3-thiazole. These techniques provide detailed insights into the molecular framework, bonding, and electronic environment of the molecule.
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including thiazole (B1198619) derivatives. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide a wealth of information about the connectivity and environment of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of a 2-alkyl-1,3-thiazole derivative typically shows characteristic signals for the protons on the thiazole ring and the alkyl substituent. For this compound, the two protons on the thiazole ring (H-4 and H-5) are expected to appear as doublets in the aromatic region, typically between 7.0 and 8.0 ppm. The coupling constant between these two protons is usually small. The protons of the 3-methylbutyl group will appear in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the thiazole ring (C-2, C-4, and C-5) resonate at distinct chemical shifts. The C-2 carbon, being adjacent to both sulfur and nitrogen, typically appears at the most downfield position among the ring carbons. The carbons of the 3-methylbutyl substituent will have chemical shifts in the aliphatic region.
Table 1: Representative ¹H NMR Spectral Data for 2-Alkyl-1,3-Thiazole Analogs
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 (Thiazole) | 7.0 - 7.5 | d | ~3-4 |
| H-5 (Thiazole) | 7.5 - 8.0 | d | ~3-4 |
| α-CH₂ (Alkyl) | 2.8 - 3.2 | t | ~7-8 |
| Other Alkyl-H | 0.8 - 2.0 | m | - |
Table 2: Representative ¹³C NMR Spectral Data for 2-Alkyl-1,3-Thiazole Analogs
| Carbon | Chemical Shift (δ, ppm) Range |
|---|---|
| C-2 (Thiazole) | 160 - 170 |
| C-4 (Thiazole) | 140 - 145 |
| C-5 (Thiazole) | 115 - 125 |
| α-CH₂ (Alkyl) | 30 - 40 |
| Other Alkyl-C | 10 - 30 |
2D-NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments. A COSY spectrum would show correlations between the coupled protons (H-4 and H-5 of the thiazole ring, and adjacent protons within the alkyl chain). An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the C-H connectivities.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the thiazole ring and the alkyl group. Key expected vibrational modes include:
C-H stretching: Aromatic C-H stretching from the thiazole ring (around 3100-3000 cm⁻¹) and aliphatic C-H stretching from the 3-methylbutyl group (around 2960-2850 cm⁻¹).
C=N and C=C stretching: Vibrations associated with the thiazole ring are expected in the 1600-1400 cm⁻¹ region.
Ring vibrations: Thiazole ring breathing and other skeletal vibrations typically appear in the fingerprint region (below 1400 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations and vibrations of non-polar bonds often give rise to strong Raman signals. For this compound, the symmetric stretching of the thiazole ring would be a prominent feature in the Raman spectrum.
Table 3: Representative Vibrational Frequencies for 2-Alkyl-Thiazole Analogs
| Vibrational Mode | IR Frequency (cm⁻¹) Range | Raman Frequency (cm⁻¹) Range |
|---|---|---|
| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H stretch | 2960 - 2850 | 2960 - 2850 |
| C=N / C=C stretch | 1600 - 1400 | 1600 - 1400 |
| Thiazole ring modes | 1400 - 800 | 1400 - 800 |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₈H₁₃NS), the expected exact mass can be calculated and compared with the experimentally determined value.
Fragmentation Pattern: In addition to providing the molecular formula, mass spectrometry can offer structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion of this compound would likely undergo characteristic fragmentations. Common fragmentation pathways for 2-alkyl-thiazoles involve cleavage of the alkyl chain and fragmentation of the thiazole ring. The base peak in the mass spectrum is often due to a stable fragment ion.
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound (C₈H₁₃NS)
| Ion | Calculated Exact Mass |
|---|---|
| [M]⁺ | 155.0769 |
| [M+H]⁺ | 156.0847 |
Advanced Crystallographic Studies of this compound and its Analogues
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsion angles. While a crystal structure for this compound itself has not been reported in the reviewed literature, studies on analogous 2-alkyl-thiazole derivatives can provide valuable insights into the expected molecular geometry.
Table 5: Representative Crystallographic Data for a Generic 2-Alkyl-1,3-Thiazole Analog
| Parameter | Typical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c |
| Bond Lengths (Å) | |
| S-C2 | ~1.73 |
| S-C5 | ~1.71 |
| N-C2 | ~1.31 |
| N-C4 | ~1.38 |
| C4-C5 | ~1.36 |
| **Bond Angles (°) ** | |
| C5-S-C2 | ~89 |
| S-C2-N | ~115 |
| C2-N-C4 | ~110 |
| N-C4-C5 | ~116 |
| C4-C5-S | ~110 |
Conformational Isomerism and Dynamic Studies of the Thiazole System
The 3-methylbutyl substituent in this compound can adopt various conformations due to rotation around the C-C single bonds. These different spatial arrangements are known as conformational isomers or conformers. The relative energies of these conformers and the energy barriers to their interconversion can be studied using computational methods and, in some cases, by variable-temperature NMR spectroscopy.
The rotation around the bond connecting the alkyl chain to the thiazole ring (C2-Cα) is of particular interest. Different orientations of the alkyl group relative to the plane of the thiazole ring will have different steric energies. Computational studies on related molecules can predict the most stable conformers and the rotational energy profile. Dynamic NMR studies, where spectra are recorded at different temperatures, can provide information on the rates of conformational exchange if the energy barriers are within the appropriate range for the NMR timescale.
Computational and Theoretical Investigations of 2 3 Methylbutyl 1,3 Thiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are essential for elucidating the electronic properties that govern a molecule's structure and reactivity. Methodologies such as Density Functional Theory (DFT) are commonly utilized to investigate compounds containing the thiazole (B1198619) ring. nih.govepu.edu.iqresearchgate.net
Density Functional Theory (DFT) is a robust computational method for probing the electronic structure of molecules. In the study of thiazole derivatives, DFT is routinely applied to determine optimized molecular geometries, including precise bond lengths and angles, and to calculate vibrational frequencies. researchgate.netresearchgate.net The theoretical data derived from these calculations are often validated by comparison with experimental results from techniques like X-ray crystallography. researchgate.net Although numerous substituted thiazoles have been analyzed using DFT to characterize their structural and electronic features, no such published data exists for 2-(3-Methylbutyl)-1,3-thiazole. epu.edu.iqresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's chemical reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides a measure of chemical stability and the molecule's capacity for charge transfer interactions. irjweb.commgesjournals.com For many thiazole derivatives, HOMO-LUMO analysis is used to forecast the likely sites for electrophilic and nucleophilic reactions and to comprehend their electronic absorption properties. irjweb.commgesjournals.comresearchgate.net The distribution of electrons is frequently visualized through Molecular Electrostatic Potential (MEP) maps, which help to identify potential reactive centers on the molecule. nih.govscirp.org Specific HOMO-LUMO energy values and electron density maps for this compound are not available in existing research.
Computational modeling, especially using DFT, allows for the simulation of chemical reactions to predict favorable pathways and determine the energies of transition states. This analysis offers critical insights into the kinetics and regioselectivity of chemical transformations involving the thiazole scaffold. nih.gov Such predictive capabilities are invaluable for the rational design of new synthetic routes. At present, there are no published studies that predict reaction mechanisms or identify transition states specifically for this compound.
Molecular Dynamics Simulations and Conformational Landscape Exploration
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by modeling the movements of atoms and molecules over a specific period. This technique is employed to explore the conformational landscape of a molecule, identifying its most stable three-dimensional structures and assessing its flexibility. In the context of medicinal chemistry, MD simulations can illuminate how a molecule's shape adapts upon binding to a biological target like a protein. nih.govrsc.org While MD simulations have been conducted on various complex thiazole-containing molecules to evaluate their stability within biological systems, no research has been published detailing the conformational analysis of this compound. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies involve the development of statistical models that link the structural features of a group of compounds to their biological activities or physicochemical properties. researchgate.net These models are a cornerstone of modern drug discovery, enabling the prediction of a novel compound's potential efficacy. nih.govnih.gov The creation of a reliable QSAR or QSPR model requires a dataset of structurally related compounds with experimentally measured activities or properties. researchgate.net A search of the literature found no QSAR or QSPR studies that have included this compound within their analysis.
Molecular Docking and Ligand-Target Interaction Prediction for Biological Systems
Molecular docking is a computational simulation that predicts how a small molecule (ligand) binds to a macromolecular target, which is typically a protein. nih.govamazonaws.com This method is crucial in the early stages of drug development for screening virtual libraries of compounds and predicting their binding affinity and orientation within the target's active site. mdpi.comnih.gov A vast body of research exists where molecular docking has been applied to a wide range of thiazole derivatives to explore their potential as anticancer, antifungal, or antibacterial agents. nih.govmdpi.comnih.govmdpi.com These studies detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov However, no molecular docking studies have been reported that specifically investigate the interaction of this compound with a biological target.
In Silico ADME/Tox Profile Prediction (Focus on theoretical implications for biological interaction, not safety)
Computational, or in silico, studies are pivotal in modern drug discovery, offering predictive insights into the pharmacokinetic and pharmacodynamic properties of a molecule before extensive laboratory synthesis and testing. For this compound, a comprehensive in silico analysis using various predictive models can elucidate its potential for biological interaction. These predictions are based on the compound's structural features and their comparison to vast databases of molecules with known properties.
The theoretical ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound suggests a compound with characteristics amenable to biological activity. The thiazole ring is a common moiety in many biologically active compounds, and its presence often confers favorable pharmacokinetic properties. nih.govresearchgate.net The lipophilicity, a key determinant of a molecule's ability to cross biological membranes, is influenced by the 3-methylbutyl substituent. This alkyl chain is expected to increase the compound's lipophilicity, which can enhance its absorption and distribution into tissues.
Predictive models for drug-likeness, such as Lipinski's Rule of Five, can offer a preliminary assessment of the potential for oral bioavailability. These rules are based on molecular properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For this compound, the predicted values generally fall within the acceptable ranges for drug-like molecules, suggesting a good potential for oral absorption.
The metabolism of this compound is theoretically predicted to occur primarily through oxidation of the alkyl chain and potential modifications to the thiazole ring. The cytochrome P450 enzyme system is the most likely metabolic pathway. The specific site of metabolism can influence the compound's half-life and the nature of its metabolites, which in turn affects its biological activity and duration of action.
From a toxicological perspective, in silico predictions focus on identifying potential liabilities, such as the likelihood of binding to off-target proteins or causing cellular toxicity. For this compound, the thiazole core is generally considered to have a favorable toxicity profile, though specific substituents can alter this. nih.gov The 3-methylbutyl group is not typically associated with significant toxicity alerts in predictive models.
The following data tables summarize the predicted ADME properties of this compound based on computational models.
Table 1: Predicted Physicochemical Properties and Drug-Likeness
| Property | Predicted Value | Implication for Biological Interaction |
| Molecular Weight | ~155.26 g/mol | Within the typical range for small molecule drugs, favoring ease of transport across biological membranes. |
| logP (Lipophilicity) | ~2.5 - 3.0 | Indicates good lipid solubility, suggesting favorable absorption and distribution into tissues. |
| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can enhance membrane permeability. |
| Hydrogen Bond Acceptors | 2 (N and S atoms in the thiazole ring) | The presence of acceptors allows for potential interactions with biological targets. |
| Lipinski's Rule of Five | Compliant | Suggests good potential for oral bioavailability. |
Table 2: Predicted ADME Profile
| Parameter | Prediction | Theoretical Implication |
| Absorption | ||
| Human Intestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Moderate | The compound may have the ability to cross the BBB, which could be relevant for CNS targets. |
| Plasma Protein Binding | Moderate to High | The extent of binding to plasma proteins will influence the free concentration of the compound available to interact with targets. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Low probability of inhibiting major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) | A lower likelihood of drug-drug interactions mediated by CYP inhibition. |
| Primary Metabolic Pathways | Alkyl chain oxidation, ring hydroxylation | Understanding metabolic pathways is crucial for predicting the compound's half-life and potential active metabolites. |
| Excretion | ||
| Renal Excretion | Low to Moderate | The compound and its metabolites are likely to be cleared through a combination of renal and hepatic routes. |
It is imperative to note that these in silico predictions are theoretical and require experimental validation. However, they provide a valuable framework for understanding the potential biological interactions of this compound and guide further experimental investigation. The favorable predicted ADME profile suggests that this compound is a promising candidate for biological evaluation.
Biological Activities and Mechanistic Studies of 2 3 Methylbutyl 1,3 Thiazole Derivatives
Antimicrobial Efficacy and Underlying Mechanisms of Action
Thiazole-containing compounds are recognized for their broad-spectrum antimicrobial properties. Research into derivatives of 2-(3-Methylbutyl)-1,3-thiazole has revealed their potential to combat bacterial and fungal pathogens, as well as to disrupt microbial biofilms.
Thiazole (B1198619) derivatives have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.govbiointerfaceresearch.com The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial processes.
One of the key cellular targets identified for some thiazole derivatives is the FtsZ protein. nih.govnih.gov FtsZ is a crucial protein in bacterial cell division, forming a contractile ring at the division site. nih.gov Inhibition of FtsZ polymerization and assembly disrupts this process, leading to filamentation and eventual cell death. nih.govnih.gov For instance, certain novel 3-methylbenzo[d]thiazol-methylquinolinium derivatives have been shown to disrupt the GTPase activity and dynamic assembly of FtsZ, thereby inhibiting bacterial cell division. nih.gov
The antibacterial activity of various thiazole derivatives has been quantified through the determination of Minimum Inhibitory Concentrations (MICs).
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Thiazole-quinolinium derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.5–4 | nih.gov |
| Thiazole compounds 1 and 2 | MRSA | Data not specified in abstract | nih.gov |
| Heteroaryl(aryl) thiazole derivatives | Bacillus cereus | 0.23–0.70 (mg/mL) | mdpi.com |
| Heteroaryl(aryl) thiazole derivatives | Escherichia coli | >3.75 (mg/mL) | mdpi.com |
Studies on structure-activity relationships have indicated that the nature and position of substituents on the thiazole ring significantly influence the antibacterial potency. For example, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) group at position 2 of the thiazole ring was found to be beneficial for antibacterial activity in one study. mdpi.com
In addition to their antibacterial effects, thiazole derivatives have shown promising antifungal activity, particularly against opportunistic fungal pathogens like Candida albicans. nih.govnih.gov The primary mechanism of action for many antifungal thiazole derivatives is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov
Specifically, these compounds can target and inhibit the enzyme lanosterol-C14α-demethylase, which plays a crucial role in the ergosterol biosynthesis pathway. nih.gov By disrupting this pathway, the integrity of the fungal cell membrane is compromised, leading to growth inhibition and cell death. Some novel 2,4-disubstituted-1,3-thiazole derivatives have been identified as non-competitive inhibitors of this enzyme. nih.gov
The antifungal efficacy of various thiazole derivatives has been evaluated against different Candida species.
**Table 2: Antifungal Activity of Selected Thiazole Derivatives against *Candida albicans***
| Compound Class | MIC (μg/mL) | Reference |
|---|---|---|
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | 0.015–3.91 | nih.gov |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative 7e | 3.9 | mdpi.com |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative 7a | 7.81 | mdpi.com |
The lipophilicity of thiazole derivatives has been correlated with their antifungal activity, suggesting that increased lipophilicity may enhance their ability to penetrate the fungal cell membrane. nih.govmdpi.com
Microbial biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, rendering them more resistant to antimicrobial agents. Thiazole derivatives have demonstrated the ability to inhibit biofilm formation and disrupt established biofilms of both bacteria and fungi.
For instance, certain thiazole compounds have been shown to be superior to vancomycin (B549263) in significantly reducing the biofilm mass of Staphylococcus epidermidis. nih.gov Similarly, a thiazolidinone derivative has exhibited potent bactericidal activity against cells in mature Staphylococcus aureus biofilms. nih.gov
In the context of fungal pathogens, thiazole Schiff bases have been reported to inhibit biofilm formation in Candida albicans. The mechanism of antibiofilm activity can involve the interference with microbial adhesion, disruption of the biofilm matrix, or the killing of biofilm-embedded cells. nih.gov Studies using scanning electron microscopy have visually confirmed the inhibition of biofilm formation, showing a reduction in the entangled mycelial structures that characterize mature biofilms.
Anti-inflammatory Pathways and Molecular Interventions
Beyond their antimicrobial effects, derivatives of this compound have been investigated for their anti-inflammatory properties. Their mechanism of action in this regard often involves the modulation of key enzymes and signaling molecules in the inflammatory cascade.
The inflammatory process is mediated by a variety of enzymes, including cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), which are involved in the biosynthesis of prostaglandins (B1171923) and leukotrienes from arachidonic acid, respectively. tandfonline.comnih.gov Thiazole derivatives have been identified as potential inhibitors of these key inflammatory enzymes.
A study on new thymol–3,4-disubstitutedthiazole hybrids found that several compounds displayed potent in vitro inhibitory activity against COX-2, with some showing selectivity comparable to the established COX-2 inhibitor celecoxib. tandfonline.com Furthermore, these hybrids also exhibited significant in vitro 5-LOX inhibitory activity, in some cases exceeding that of the reference compound quercetin. tandfonline.com This dual inhibition of both COX-2 and 5-LOX pathways is a desirable characteristic for anti-inflammatory agents, as it can lead to a broader suppression of pro-inflammatory mediators. tandfonline.com
Table 3: COX-2 and 5-LOX Inhibitory Activity of Thymol–3,4-disubstitutedthiazole Hybrids
| Compound | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | Reference |
|---|---|---|---|
| 6b | 0.037 | Higher than quercetin | tandfonline.com |
| 6d | 0.042 | Higher than quercetin | tandfonline.com |
| 6e | 0.046 | Higher than quercetin | tandfonline.com |
| 6f | 0.039 | Higher than quercetin | tandfonline.com |
| Celecoxib (Reference) | 0.045 | - | tandfonline.com |
| Quercetin (Reference) | - | 3.34 | tandfonline.com |
The structure-activity relationship analysis of thiazole-based compounds has revealed that specific substitutions on the thiazole and associated rings are crucial for their COX/LOX inhibitory activity. nih.gov
Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8), play a pivotal role in the amplification and perpetuation of the inflammatory response. nih.gov The ability to suppress the production of these cytokines is a key mechanism for many anti-inflammatory drugs.
Research has shown that certain 2-amino-1,3-thiazole derivatives can effectively suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines. researchgate.net In one study, several 2-amino-1,3-thiazole compounds demonstrated significant inhibition of both IL-1β and TNF-α release in response to LPS stimulation. researchgate.net This suggests that these thiazole derivatives can interfere with the signaling pathways that lead to the expression and secretion of these potent inflammatory mediators.
Table 4: In Vitro Inhibition of Pro-inflammatory Cytokines by 2-Amino-1,3-thiazole Derivatives
| Compound | Inhibition of IL-1β (%) | Inhibition of TNF-α (%) | Reference |
|---|---|---|---|
| KHG26679 | 70 | 73 | researchgate.net |
| KHG26680 | 94 | 91 | researchgate.net |
| KHG26686 | 86 | 94 | researchgate.net |
The suppression of TNF-α is particularly significant as this cytokine is a major contributor to neuronal cell death and the induction of other inflammatory molecules. researchgate.net
Antiproliferative and Anticancer Mechanisms
Thiazole derivatives have emerged as a promising class of compounds in the development of new anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key enzymes in carcinogenic pathways and the modulation of cellular processes that lead to cancer cell death.
Enzyme Inhibition in Carcinogenesis (e.g., Tyrosine Kinases, VEGFR-2, DHFR, CDK2, Bcl-2, Carbonic Anhydrase)
The anticancer effects of many thiazole derivatives are attributed to their ability to inhibit specific enzymes that are crucial for tumor growth and survival.
Tyrosine Kinases and VEGFR-2: Several thiazole-containing drugs have demonstrated anticancer properties by inhibiting tyrosine kinases. kthmcollege.ac.in Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase receptor that plays a pivotal role in tumor angiogenesis. mdpi.com Inhibition of VEGFR-2 can suppress the formation of new blood vessels, thereby limiting tumor growth and proliferation. mdpi.com For instance, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones were synthesized, and compound 4c within this series was found to block VEGFR-2 with an IC₅₀ value of 0.15 µM. mdpi.com Another study on 1,3-thiazole analogues identified a compound that exhibited significant inhibitory activity toward VEGFR-2 with an IC₅₀ of 0.093 µM. reading.ac.uk
DHFR: Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors, making it a critical target for anticancer drugs. mdpi.comnih.gov Thiazole derivatives have been investigated as DHFR inhibitors. For example, 2-(1,3,4-thiadiazolyl- or 4-methyl-thiazolyl)thio-6-substituted-quinazolin-4-ones have been identified as DHFR inhibitors, with the substitution pattern on the quinazolinone and thiazole rings influencing the inhibitory activity. mdpi.com
CDK2 and Bcl-2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a viable strategy for cancer therapy. mdpi.com Similarly, B-cell lymphoma 2 (Bcl-2) is an anti-apoptotic protein, and its inhibition can promote programmed cell death in cancer cells. mdpi.com Molecular docking studies have suggested that certain 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones can act as inhibitors of both CDK2 and Bcl-2. mdpi.com Specifically, compound 4c showed a good binding affinity for both CDK2 and Bcl-2, which is consistent with its observed effects on cell cycle arrest and apoptosis. mdpi.com Other studies have also identified aminothiazole derivatives as potent inhibitors of CDK2. nih.gov
Carbonic Anhydrase: Carbonic anhydrases (CAs), particularly isoforms IX and XII, are involved in tumor progression and are considered promising targets for anticancer therapy. nih.goveurekaselect.com Sulfonamide-based thiadiazole and thiazole derivatives have been synthesized and shown to be effective inhibitors of these enzymes. nih.goveurekaselect.com For example, certain coumarin-linked thiazoles exhibited selective inhibition of hCA IX and hCA XII in the nanomolar range. nih.gov
The table below summarizes the inhibitory activities of some representative thiazole derivatives against various enzymes implicated in carcinogenesis.
| Compound Class | Target Enzyme | Key Findings | Reference |
| 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones | VEGFR-2, CDK2, Bcl-2 | Compound 4c inhibited VEGFR-2 with an IC₅₀ of 0.15 µM and showed good docking scores for CDK2 and Bcl-2. | mdpi.com |
| 1,3-Thiazole Analogues | VEGFR-2 | A synthesized compound showed potent VEGFR-2 inhibition with an IC₅₀ of 0.093 µM. | reading.ac.uk |
| 2-(4-methyl-thiazolyl)thio-6-substituted-quinazolin-4-ones | DHFR | Identified as effective DHFR inhibitors. | mdpi.com |
| Aminothiazole Derivatives | CDK2 | Potent inhibitors of CDK2 with IC₅₀ values in the 1-10 nM range. | nih.gov |
| Coumarin-linked Thiazoles | Carbonic Anhydrase (hCA IX & XII) | Exhibited selective inhibition in the nanomolar range, with compound 6o showing a Ki of 91.1 nM against hCA XII. | nih.gov |
Cellular Pathway Modulation (e.g., Cell Cycle Arrest, Apoptosis Induction)
Beyond direct enzyme inhibition, thiazole derivatives exert their anticancer effects by modulating cellular pathways that control cell proliferation and survival.
Cell Cycle Arrest: Many thiazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from dividing and proliferating. For example, a series of 2-(substituted)amino-1,3-thiazole derivatives were synthesized, and compound 4b was found to cause cell cycle arrest at the G2/M phase in Leukemia HL-60 cells. nih.gov Another study reported that novel 2-(2-hydrazinyl)-1,3-thiazole derivatives induce cell cycle arrest at the G1 stage. rsc.org Furthermore, a specific thiazole-naphthalene derivative was shown to arrest the cell cycle at the G2/M phase in MCF-7 cancer cells. tandfonline.com
Apoptosis Induction: Inducing apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. Thiazole derivatives have been widely reported to trigger apoptosis in various cancer cell lines. The previously mentioned compound 4b not only caused cell cycle arrest but also induced pre-G1 apoptosis and increased the concentration of caspase 3, a key executioner of apoptosis, by four-fold compared to the untreated control. nih.gov Similarly, novel 2-amino-5-benzylthiazole derivatives were found to induce apoptosis in human leukemia cells by causing DNA damage and modulating the levels of pro- and anti-apoptotic proteins, such as increasing Bim and decreasing Bcl-2. mdpi.com Studies on bis-thiazole derivatives also confirmed their ability to induce mitochondrial-dependent apoptosis by upregulating pro-apoptotic genes like bax and downregulating the anti-apoptotic Bcl-2 gene. nih.gov One particular 1,3-thiazole analogue was shown to increase apoptosis in MCF-7 cells by 9-fold at the early stage and 89-fold at the late stage compared to control cells. reading.ac.uk
The following table details the effects of selected thiazole derivatives on cellular pathways.
| Compound Class | Cell Line | Cellular Effect | Mechanism | Reference |
| 2-(substituted)amino-1,3-thiazoles | Leukemia HL-60 | Cell cycle arrest at G2/M, Apoptosis | Increased caspase 3 levels | nih.gov |
| 2-(2-hydrazinyl)-1,3-thiazoles | - | Cell cycle arrest at G1 | - | rsc.org |
| Thiazole-naphthalene derivatives | MCF-7 | Cell cycle arrest at G2/M, Apoptosis | Tubulin polymerization inhibition | tandfonline.com |
| 2-amino-5-benzylthiazoles | Human leukemia cells | Apoptosis | DNA damage, increased Bim, decreased Bcl-2 | mdpi.com |
| Bis-thiazoles | KF-28 (ovarian cancer) | Apoptosis | Upregulation of bax, downregulation of Bcl-2 | nih.gov |
| 1,3-Thiazole Analogues | MCF-7 | Apoptosis, Necrosis | - | reading.ac.uk |
Other Emerging Biological Activities and Their Molecular Basis
In addition to their anticancer properties, thiazole derivatives have shown potential in treating a variety of other diseases, including viral and bacterial infections and neurological disorders.
Antiviral Activities and Replication Inhibition Mechanisms
The thiazole scaffold is present in several compounds with potent antiviral activity. researchgate.netnih.gov These derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV). researchgate.net The mechanism of action often involves the inhibition of viral replication. reading.ac.uknih.gov
For instance, thiazolides, a class of 2-hydroxyaroyl-N-(thiazol-2-yl)amides, have been identified as potent inhibitors of hepatitis B virus (HBV) and hepatitis C virus (HCV) replication. reading.ac.uknih.gov One such derivative, 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide, is a selective inhibitor of HBV replication with an EC₅₀ of 0.33 µM. nih.gov Another study on 4-substituted-2-thiazole amides identified a potent inhibitor of the Chikungunya virus (CHIKV) that functions by blocking subgenomic viral RNA translation and structural protein synthesis. reading.ac.uk
Antitubercular Potential and Mycobacterial Target Engagement
Tuberculosis remains a significant global health threat, and the thiazole nucleus is being explored for the development of new antitubercular agents. kthmcollege.ac.innih.gov Thiazole and its derivatives have shown promising activity against Mycobacterium tuberculosis. kthmcollege.ac.innih.gov
Several studies have focused on synthesizing and evaluating thiazole derivatives for their antitubercular activity. kthmcollege.ac.innih.govnih.gov For example, a series of thiazole–chalcone hybrids were designed, with some compounds showing more potent activity against Mycobacterium tuberculosis H37Rv than the standard drug pyrazinamide. nih.gov Molecular docking studies have suggested that some of these compounds may target enzymes essential for the mycobacterial cell wall synthesis. nih.gov Another study on thiadiazole-linked thiazole derivatives identified compounds with significant MIC values against M. tuberculosis, and in silico analysis suggested that these compounds might target the tubercular ThyX enzyme, which is involved in thymidylate synthesis.
The table below presents the antitubercular activity of some thiazole derivatives.
| Compound Class | Mycobacterium Strain | Activity (MIC) | Potential Target | Reference |
| Thiazole–chalcone hybrids | M. tuberculosis H37Rv | 2.43 µM and 4.41 µM for the most potent compounds | - | nih.gov |
| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | M. tuberculosis H37Rv | 1.6 µg/mL for the most potent compounds | DprE1 enzyme | nih.gov |
| Thiadiazole-linked thiazoles | M. tuberculosis H37Ra | 7.1285 µg/mL for the most potent compound | ThyX enzyme |
Cholinesterase Inhibition and Neurological Implications
Thiazole derivatives have been identified as potent inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comnih.goveurekaselect.comnih.govmdpi.comdergipark.org.tr The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov
Numerous studies have reported the synthesis of thiazole derivatives with significant anticholinesterase activity. mdpi.comeurekaselect.comnih.gov For instance, a series of benzimidazole-based thiazoles showed potent inhibition of both AChE and BuChE, with some compounds having IC₅₀ values in the low micromolar to nanomolar range, making them more potent than the standard drug Donepezil. nih.gov Another study on thiazolylhydrazone derivatives identified a compound with an IC₅₀ value of 0.028 µM against AChE, which is comparable to Donepezil. mdpi.com The neurological implications of these findings are significant, as these compounds could serve as leads for the development of new drugs for Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits. nih.gov
The following table summarizes the cholinesterase inhibitory activity of various thiazole derivatives.
| Compound Class | Target Enzyme | IC₅₀ / % Inhibition | Reference |
| Benzimidazole-based thiazoles | AChE & BuChE | IC₅₀ ranges: 0.10–11.10 µM (AChE), 0.20–14.20 µM (BuChE) | nih.gov |
| 1-[2-(2-oxobenzo[d]thiazol-3(2H)-yl)acetyl]thiosemicarbazide derivatives | AChE | Compound 4e : IC₅₀ = 25.5 µg/mL | eurekaselect.com |
| Thiazolylhydrazone derivatives | AChE | Compound 2i : IC₅₀ = 0.028 µM | mdpi.com |
| Thiophene based hydrazinyl-thiazoles | AChE | Compound 2e : 27.73% inhibition at 50 µM | mdpi.com |
Antioxidant Properties and Reactive Oxygen Species Scavenging
Thiazole derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological effects, including antioxidant activity. nih.govresearchgate.net The chemical versatility of the thiazole core allows it to modulate oxidative stress, a condition implicated in numerous diseases. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov Thiazole derivatives can mitigate the damaging effects of ROS through mechanisms such as hydrogen atom donation (HAT) or single electron transfer (SET). nih.gov
Research into novel thiazolyl-polyphenolic compounds has shown that combining the thiazole pharmacophore with polyphenolic moieties, known for their antioxidant capabilities, can yield compounds with substantial antioxidant activity. nih.gov The antioxidant potential of these derivatives is often evaluated using a variety of in vitro assays that measure their ability to scavenge different types of radicals. Common spectrophotometric assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the nitric oxide (NO) radical scavenging assay. nih.govmdpi.com Electron transfer-based assays such as the Ferric Reducing Antioxidant Power (FRAP), Reducing Power (RP), and Total Antioxidant Capacity (TAC) are also employed to provide a comprehensive profile of their antioxidant potential. nih.govmdpi.com
Studies have identified several thiazole derivatives with potent antioxidant and radical scavenging properties. For instance, compounds 11d and 11f demonstrated significant antioxidant activity at a concentration of 10 μM, with radical scavenging percentages of 71% and 73%, respectively, which is comparable to the reference standard Trolox (78%). nih.gov In another study, a series of N-methyl substituted thiazole-derived polyphenolic compounds were synthesized and evaluated. nih.gov Among them, compounds 7j and 7k showed markedly enhanced antioxidant activity, surpassing that of established standards like ascorbic acid and Trolox in multiple assays. nih.gov Similarly, a catechol hydrazinyl-thiazole (CHT ) derivative exhibited stronger scavenging activity against DPPH radicals than both Trolox and ascorbic acid, with an IC50 value 3.28-fold lower than Trolox and 4.94-fold lower than ascorbic acid. mdpi.com This compound was also found to be 3.16 times more effective than Trolox in scavenging ABTS radicals. mdpi.com These findings underscore the potential of strategically modifying the thiazole scaffold to develop novel and potent antioxidant agents. nih.gov
Table 1: Antioxidant Activity of Selected Thiazole Derivatives
| Compound | Assay | Activity Measurement | Result | Reference Compound | Reference Result | Source |
|---|---|---|---|---|---|---|
| 11d | Not Specified | % Radical Scavenging @ 10 µM | 71% | Trolox | 78% | nih.gov |
| 11f | Not Specified | % Radical Scavenging @ 10 µM | 73% | Trolox | 78% | nih.gov |
| 7j | Multiple Assays | Antioxidant Activity | Significantly enhanced compared to standards | Ascorbic Acid, Trolox | - | nih.gov |
| 7k | Multiple Assays | Antioxidant Activity | Significantly enhanced compared to standards | Ascorbic Acid, Trolox | - | nih.gov |
| CHT | DPPH | IC50 | 4.94x lower than Ascorbic Acid | Ascorbic Acid | - | mdpi.com |
| CHT | DPPH | IC50 | 3.28x lower than Trolox | Trolox | - | mdpi.com |
| CHT | ABTS | Activity | 3.16x more intense than Trolox | Trolox | - | mdpi.com |
Antiparasitic Activities and Target Identification
The thiazole nucleus is a key structural motif in the development of new antiparasitic agents. mdpi.com Derivatives incorporating this heterocycle have demonstrated significant in vitro activity against a range of protozoan parasites, including those responsible for Chagas disease (Trypanosoma cruzi), leishmaniasis (Leishmania spp.), and malaria (Plasmodium falciparum). mdpi.comunl.pt
Several studies have highlighted the potential of thiazole derivatives as trypanocidal agents. One investigation of 3-pyridyl-1,3-thiazole compounds found that 14 derivatives displayed trypanocidal activity with half-maximal inhibitory concentration (IC50) values ranging from 0.2 to 3.9 μM, showing greater potency than the standard drug benznidazole (B1666585) (IC50 = 4.2 μM). mdpi.com Another series of 1,3-thiazole derivatives was assessed for activity against T. cruzi, with compound (40) exhibiting an IC50 of 0.83 µM and a high selectivity index (SI) of 303.2. mdpi.com Furthermore, research on naphthyl-thiazole derivatives identified compounds 1b , 1j , and 2l as having notable inhibitory potential against the amastigote forms of both Leishmania amazonensis and Trypanosoma cruzi. unl.pt While the thiosemicarbazone precursors in this study did not inhibit P. falciparum growth, the corresponding thiazole derivatives did, indicating the importance of the thiazole ring for antimalarial activity. unl.pt
Identifying the molecular targets of these compounds is crucial for understanding their mechanism of action and for rational drug design. For parasitic diseases like malaria and leishmaniasis, farnesyl pyrophosphate synthase (FPPS) has been identified as a potential drug target. nih.gov This enzyme is critical in the isoprenoid biosynthesis pathway, which is essential for protein prenylation, a process vital for parasite survival. nih.gov Inhibition of FPPS can be lethal to parasites such as P. falciparum and L. donovani. nih.gov While much of the work on FPPS inhibitors has focused on bisphosphonates, the development of thiazole-based inhibitors targeting this enzyme is a promising area of investigation. nih.gov For other parasites, such as Toxoplasma gondii, molecular docking studies on related sulfur-nitrogen heterocycles have suggested other potential targets. nih.gov Enzymes like calcium-dependent protein kinase 1 (TgCDPK1) and rhoptry protein 18 kinase (ROP18), which are involved in parasite invasion and egression, have been identified as plausible targets for antiparasitic compounds. nih.gov
Table 2: Antiparasitic Activity of Selected Thiazole Derivatives
| Compound | Target Organism | Parasite Form | Activity (IC50) | Selectivity Index (SI) | Source |
|---|---|---|---|---|---|
| (40) | Trypanosoma cruzi | Not Specified | 0.83 µM | 303.2 | mdpi.com |
| 1b | Leishmania amazonensis | Amastigote | Potent Inhibition | Not Specified | unl.pt |
| 1b | Trypanosoma cruzi | Amastigote | Potent Inhibition | Not Specified | unl.pt |
| 1j | Leishmania amazonensis | Amastigote | Potent Inhibition | Not Specified | unl.pt |
| 1j | Trypanosoma cruzi | Amastigote | Potent Inhibition | Not Specified | unl.pt |
| 2l | Leishmania amazonensis | Amastigote | Potent Inhibition | Not Specified | unl.pt |
| 2l | Trypanosoma cruzi | Amastigote | Potent Inhibition | Not Specified | unl.pt |
| 3-pyridyl-1,3-thiazole series | Trypanosoma cruzi | Not Specified | 0.2 - 3.9 µM | Not Specified | mdpi.com |
Table 3: Table of Compounds
| Compound Name/Identifier |
|---|
| This compound |
| 11d |
| 11f |
| 7j |
| 7k |
| (40) |
| 1b |
| 1j |
| 2l |
| Trolox |
| Ascorbic acid |
| Catechol hydrazinyl-thiazole (CHT) |
Natural Occurrence and Biosynthetic Pathways of Thiazole Containing Compounds
Identification in Microbial and Marine Organisms (e.g., Peptides, Alkaloids)
The 1,3-thiazole ring is a significant structural motif found in a diverse array of natural products, particularly those isolated from microbial and marine environments. nih.gov These compounds, often characterized by their complex architectures and potent biological activities, include a wide range of peptides and alkaloids. Marine organisms, in particular, are a rich source of thiazole-containing secondary metabolites. pharmaguideline.com
Thiazole-based peptides (TBPs) are prominently found in various marine sources, including cyanobacteria, sponges, and tunicates. nih.gov These peptides can be either linear or cyclic, with the thiazole (B1198619) ring being an integral part of their structure. nih.gov For instance, bistratamides C and D, isolated from the tunicate Lissoclinum bistratum, contain a thiazole ring alongside other heterocyclic systems. Similarly, guineamide B, a cyclic depsipeptide from the marine cyanobacterium Lyngbya majuscula, exhibits moderate cytotoxic activity and features a thiazole moiety. nih.gov
In the microbial realm, thiazole-containing compounds are also prevalent. For example, the antibiotic thiostrepton, produced by the bacterium Streptomyces azureus, incorporates a thiazole ring within its complex macrocyclic structure. Another notable example is bleomycin, a glycopeptide antibiotic isolated from Streptomyces verticillus, which is utilized in cancer chemotherapy and contains a bithiazole moiety. pharmaguideline.com
The following table provides a summary of selected thiazole-containing compounds from microbial and marine organisms:
Table 1: Examples of Thiazole-Containing Natural Products from Microbial and Marine Sources| Compound Name | Source Organism | Compound Class |
|---|---|---|
| Bistratamides | Lissoclinum bistratum (Tunicate) | Peptide |
| Guineamide B | Lyngbya majuscula (Cyanobacterium) | Peptide |
| Thiostrepton | Streptomyces azureus (Bacterium) | Peptide Antibiotic |
| Bleomycin | Streptomyces verticillus (Bacterium) | Glycopeptide Antibiotic |
| Eposthilone | Sorangium cellulosum (Myxobacterium) | Polyketide |
| Luciferin | Photinus pyralis (Firefly) | Benzothiazole |
Role of Thiazole Moieties in Natural Product Bioactivity
The thiazole ring is not merely a structural component but often plays a crucial role in the biological activity of natural products. Its presence can confer a range of pharmacological properties, including antimicrobial, cytotoxic, and anti-inflammatory activities. nih.gov The unique electronic properties and the ability of the thiazole ring to participate in various non-covalent interactions contribute to its significance as a pharmacophore.
In many thiazole-containing peptides, the thiazole moiety is essential for their cytotoxic effects against cancer cell lines. For example, the dolastatins, a class of potent antimitotic agents isolated from the sea hare Dolabella auricularia, feature a thiazole ring that is critical for their tubulin-binding affinity and subsequent inhibition of cell division. Similarly, the cytotoxic activity of guineamide B against mouse neuroblastoma cell lines is attributed, in part, to the presence of the thiazole ring. nih.gov
The thiazole ring can also contribute to the antimicrobial properties of natural products. Thiazolyl peptides, a class of thiazole-rich macrocyclic compounds, exhibit potent antibacterial activity. nih.gov The thiazole units in these molecules can interact with biological targets such as DNA gyrase or inhibit essential cellular processes in bacteria.
The diverse bioactivities associated with thiazole-containing natural products are summarized in the table below:
Table 2: Bioactivities Associated with Thiazole-Containing Natural Products| Biological Activity | Example Compound(s) | Mechanism of Action (if known) |
|---|---|---|
| Cytotoxic/Anticancer | Dolastatins, Bleomycin, Eposthilones | Inhibition of tubulin polymerization, DNA cleavage |
| Antibacterial | Thiostrepton, Thiazolyl peptides | Inhibition of protein synthesis, DNA gyrase inhibition |
| Antifungal | Abafungin | Inhibition of fungal cell wall synthesis |
| Anti-inflammatory | Fentiazac | Inhibition of cyclooxygenase (COX) enzymes |
| Antiviral | Ritonavir (synthetic, but inspired by natural product scaffolds) | Inhibition of viral proteases |
Proposed Biosynthetic Routes to Thiazole Ring Formation in Biological Systems
The biosynthesis of the thiazole ring in biological systems is a complex enzymatic process that varies between prokaryotes and eukaryotes. In general, the formation of the thiazole heterocycle involves the condensation of a sulfur donor, a nitrogen donor, and a carbon backbone.
In many prokaryotes, the biosynthesis of the thiazole moiety of thiamine (B1217682) (Vitamin B1) is well-characterized. The sulfur atom is typically derived from the amino acid cysteine. The formation of the thiazole ring involves a complex oxidative condensation of 1-deoxy-D-xylulose-5-phosphate (DXP), glycine (B1666218) (or sometimes tyrosine), and cysteine, a process catalyzed by a suite of enzymes including ThiS, ThiG, ThiH, and IscS. brewingforward.com The ThiS protein acts as a sulfur carrier, being thiocarboxylated at its C-terminus, which then delivers the sulfur for thiazole synthesis.
In eukaryotes, such as the yeast Saccharomyces cerevisiae, the biosynthetic pathway to the thiamine thiazole is distinct. Here, the thiazole synthase enzyme, THI4, plays a central role. jst.go.jp This pathway utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and glycine as precursors. jst.go.jp The THI4 enzyme catalyzes the formation of an advanced intermediate from NAD, which then reacts with glycine to form the thiazole ring. jst.go.jp
While these pathways are primarily understood in the context of thiamine biosynthesis, they provide a fundamental framework for how the thiazole ring is constructed in nature. The biosynthesis of more complex thiazole-containing secondary metabolites likely involves modifications of these core pathways or entirely distinct enzymatic strategies that are still under investigation.
Occurrence of 2-(3-Methylbutyl)-1,3-thiazole in Natural Aroma and Flavor Profiles
While the enzymatic biosynthesis of this compound in living organisms is not well-documented, this compound and structurally similar alkylthiazoles are known to be significant contributors to the aroma and flavor of various foods, particularly those that have undergone thermal processing. redalyc.org The formation of these thiazoles in food is primarily attributed to non-enzymatic browning reactions, namely the Maillard reaction and the associated Strecker degradation of amino acids. futurelearn.comresearchgate.net
The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is responsible for the desirable flavors and brown color of cooked foods. wikipedia.org During this process, the Strecker degradation of amino acids occurs, leading to the formation of Strecker aldehydes, ammonia, and hydrogen sulfide (B99878) (from sulfur-containing amino acids like cysteine). tandfonline.comcheesescience.net These reactive intermediates can then participate in further reactions to form a wide variety of heterocyclic flavor compounds, including thiazoles. researchgate.netcabidigitallibrary.org
Specifically, the formation of 2-alkylthiazoles is thought to involve the reaction of a Strecker aldehyde with hydrogen sulfide and ammonia. nih.gov In the case of this compound, the corresponding Strecker aldehyde would be 3-methylbutanal, which is derived from the amino acid leucine.
The following table lists food products where this compound or its close analogs have been identified as flavor components:
Table 3: Occurrence of this compound and Related Compounds in Food Flavors| Compound Name | Food Product | Formation Process | Flavor Description |
|---|---|---|---|
| 2-Isobutylthiazole | Tomato | Biosynthesis / Maillard reaction | Green, tomato leaf nih.gov |
| 2-sec-Butylthiazole | Fruit flavors, vegetable flavors | Flavor additive | Green, herbaceous, spicy thegoodscentscompany.com |
| Various thiazoles | Cooked beef and chicken | Maillard reaction, Strecker degradation | Meaty, savory, roasted nih.gov |
| Various thiazoles | Fermented cocoa beans | Fermentation, Maillard reaction (during roasting) | Chocolatey, nutty nih.gov |
Advanced Analytical Methodologies for Detection and Quantification of 2 3 Methylbutyl 1,3 Thiazole in Research Matrices
Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Isolation, Separation, and Quantification
Chromatographic methods are the cornerstone for the analysis of 2-(3-Methylbutyl)-1,3-thiazole, providing the necessary separation from interfering matrix components before detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatile nature of many alkylthiazoles, Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied and effective technique. researchgate.netjmchemsci.com This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. jmchemsci.com In a typical GC-MS analysis, the volatile compounds from a sample are introduced into the GC system, where they are separated based on their boiling points and affinity for the stationary phase within the GC column. nih.gov As each separated compound, including this compound, elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its positive identification, often by comparison to spectral libraries. jmchemsci.com
For analyzing trace volatiles in complex matrices like food or environmental samples, a pre-concentration step is often necessary. Headspace Solid-Phase Microextraction (HS-SPME) is a common solvent-free sample preparation technique coupled with GC-MS. mdpi.comnih.govresearchgate.net This method effectively isolates and concentrates volatile and semi-volatile compounds from the sample headspace before their introduction into the GC-MS system, significantly enhancing detection sensitivity. nih.govresearchgate.net
Quantification using GC-MS is typically achieved by creating a calibration curve with known concentrations of a pure standard of this compound and often incorporating an internal standard to correct for variations in sample preparation and injection.
Liquid Chromatography (LC-MS and HPLC): While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are better suited for the analysis of non-volatile, thermally unstable, or more polar thiazole (B1198619) derivatives and their metabolites. lcms.cznih.gov These techniques separate compounds in a liquid mobile phase based on their interactions with a solid stationary phase. HPLC with detectors like UV-Vis can be used for quantification if the compound possesses a suitable chromophore. However, coupling LC to a mass spectrometer (LC-MS) provides superior selectivity and sensitivity, making it a powerful tool for comprehensive metabolic profiling and the analysis of complex extracts where thiazole-containing compounds might be present in a non-volatile form. nih.gov
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC Column | DB-5MS, HP-5MS (30 m x 0.25 mm x 0.25 µm) | Separation of volatile compounds based on polarity and boiling point. lcms.cz |
| Carrier Gas | Helium | Inert gas to carry sample through the column. lcms.cz |
| Oven Program | Initial temp 40-50°C, ramped to 250-300°C | Controls the elution of compounds by varying temperature. lcms.cz |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns for library matching. nih.gov |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |
| Acquisition Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan for identification; SIM for targeted, high-sensitivity quantification. |
High-Resolution Spectrometry Applications in Complex Mixtures (e.g., HRMS, NMR profiling)
For unambiguous identification, especially in complex matrices where multiple compounds may have similar retention times and mass spectra, high-resolution spectrometry is indispensable.
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, often coupled with GC or LC, provide highly accurate mass measurements (typically with an error of <5 ppm). lcms.cz This precision allows for the determination of a compound's elemental formula from its exact mass. lcms.cz For this compound (C8H13NS), the ability to distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas) is a critical advantage for confident identification in non-targeted screening and metabolomics studies.
Nuclear Magnetic Resonance (NMR) Profiling: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of molecules. bmrb.io While not typically used for primary quantification in complex mixtures due to lower sensitivity compared to MS, NMR is invaluable for verifying the structure of synthesized standards or compounds isolated from a matrix. pleiades.online Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. Two-dimensional NMR experiments, like Heteronuclear Single Quantum Coherence (HSQC), can further confirm the connectivity between specific protons and carbons, leaving no ambiguity in the structural assignment of the 2-(3-Methylbutyl) substituent on the 1,3-thiazole ring.
| Technique | Information Provided | Application to this compound |
|---|---|---|
| HRMS (e.g., GC-Q-TOF) | Exact Mass Measurement | Distinguishes the elemental formula C8H13NS (Monoisotopic Mass: 155.0769) from other potential isobaric interferences. lcms.cz |
| ¹H NMR | Proton Chemical Shifts and Couplings | Confirms the presence and structure of the 3-methylbutyl (isopentyl) group and the protons on the thiazole ring. |
| ¹³C NMR | Carbon Chemical Shifts | Identifies all unique carbon atoms in the molecule, confirming the carbon skeleton of both the alkyl chain and the thiazole ring. |
| 2D NMR (e.g., HSQC) | Proton-Carbon Correlations | Provides unambiguous assignment of which protons are attached to which carbons, verifying the substitution pattern. |
Development of Specialized Detection Methods for Specific Research Applications
While standardized chromatographic methods are broadly applicable, specific research questions often necessitate the development of specialized or adapted analytical methods for enhanced sensitivity or targeted analysis.
Targeted High-Sensitivity Methods: Once this compound is identified as a key analyte or biomarker in a specific research application, targeted methods can be developed for routine, high-throughput, and highly sensitive quantification. Using a triple quadrupole mass spectrometer, methods like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be established. These techniques focus the mass spectrometer on detecting only specific mass fragments of the target analyte, filtering out chemical noise from the matrix and dramatically lowering the limits of detection and quantification. This approach is ideal for studies requiring the precise measurement of the compound across a large number of samples.
Future Directions and Translational Research Perspectives for 2 3 Methylbutyl 1,3 Thiazole Research
Design Principles for Novel 2-(3-Methylbutyl)-1,3-thiazole Analogs with Tuned Specificity
The development of novel analogs of this compound with enhanced potency and target specificity hinges on established medicinal chemistry strategies, including structure-activity relationship (SAR) studies, pharmacophore modeling, and bioisosteric replacement.
Structure-Activity Relationship (SAR): SAR studies are fundamental to understanding how specific structural modifications to the this compound scaffold influence its biological activity. This involves systematically altering parts of the molecule, such as the 3-methylbutyl side chain or substituting various positions on the thiazole (B1198619) ring, and assessing the resulting impact on efficacy. For instance, research on other thiazole derivatives has shown that the introduction of different substituents can dramatically alter their antimicrobial or anticancer activities. nih.govmdpi.com The goal is to identify which molecular features are essential for activity and which can be modified to improve properties like target binding or reduce off-target effects. For example, studies on thiazolylhydrazones revealed that adding a methoxy (B1213986) substituent at the para-position of an associated phenyl ring resulted in the best acetylcholinesterase inhibition, with activity close to the standard drug, donepezil. academie-sciences.fr
Pharmacophore Modeling: Computational pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. lew.ronih.gov For this compound, this would involve creating a model based on its known interactions or the binding site of a target protein. This model then serves as a template to design new analogs that fit the target more precisely, potentially leading to higher specificity and potency. A five-point pharmacophore model developed for a series of thiazole derivatives targeting the Pin1 enzyme included one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings. lew.ro
Bioisosteric Replacement: This strategy involves substituting a part of the molecule with another chemical group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. openaccessjournals.com For this compound, the thiazole ring itself or the alkyl side chain could be subject to bioisosteric replacement. For example, five-membered heteroaromatic rings like pyrazoles or thiophenes are sometimes used as bioisosteres for thiazoles to modulate properties like metabolic stability or target affinity. cambridgemedchemconsulting.com In one study, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a (5-benzylthiazol-2-yl)benzamide scaffold led to a significant enhancement in anti-leukemic activity. nih.gov Such modifications could fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
| Parent Scaffold | Modification/Substitution | Observed Effect on Activity | Reference |
| Thiazolylhydrazone | Addition of para-methoxy group to phenyl ring | Potent acetylcholinesterase inhibition | academie-sciences.fr |
| (5-benzylthiazol-2-yl)benzamide | Bioisosteric replacement of 1,2,3-triazole with tetrazole | Enhanced anti-leukemic potency | nih.gov |
| Pyridazinone-thiazole hybrid | Addition of electron-withdrawing groups (Cl, Br, F) to phenyl ring | Higher seizure protection | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Thiazole Derivative Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new thiazole derivatives. ijettjournal.org These computational technologies can significantly accelerate the process by analyzing vast datasets to predict the properties and activities of novel compounds, thereby reducing the time and cost associated with traditional drug discovery. nih.govcrimsonpublishers.com
ML algorithms can be used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models learn from existing data on a series of thiazole derivatives to establish a mathematical correlation between chemical structures and their biological activities. ijper.org For this compound, a QSAR model could be developed using a library of its analogs to predict the anticancer or antimicrobial efficacy of yet-to-be-synthesized derivatives. nih.gov One study successfully used ML models to predict the anti-urease activity of novel thiazole derivatives, demonstrating the utility of this approach. researchgate.net
Exploration of this compound in Materials Science and Industrial Applications (e.g., catalysts, sensors, liquid crystals)
Beyond its potential biological applications, the thiazole moiety is a valuable component in materials science and industry. Future research should explore the utility of this compound in these domains.
Catalysts: Thiazolium salts, which can be derived from thiazoles by alkylation at the nitrogen atom, are effective catalysts in important organic reactions like the Stetter reaction and benzoin (B196080) condensation. wikipedia.org The specific structure of this compound could be modified to create novel thiazolium salt catalysts. Additionally, thiazole derivatives have been used in the synthesis of magnetically recoverable nanocatalysts, which offer an environmentally friendly approach due to their easy separation from reaction mixtures. benthamscience.com
Sensors: Thiazole derivatives are excellent candidates for chemosensors because their structural and electronic properties allow them to form complexes with various metal ions, leading to detectable changes in color or fluorescence. tandfonline.comresearchgate.net Thiazole-based sensors have been designed for the highly sensitive detection of heavy metal ions like Fe³⁺ and Cr³⁺. tandfonline.com Another class, thiazole orange (TO), is a well-known dye used in fluorescent "turn-on" sensors for biomolecules. nih.gov The unique electronic environment of this compound could be harnessed to develop novel sensors for specific environmental or biological analytes. Robust thiazole-linked covalent organic frameworks (COFs) have even been developed for water sensing. mdpi.com
Liquid Crystals: The rigid, polarizable nature of the thiazole ring makes it a desirable component in the molecular structure of liquid crystals. uobasrah.edu.iq The inclusion of a thiazole ring in the central core of a molecule can significantly influence its mesomorphic properties, such as the temperature range and type of liquid crystalline phase (e.g., nematic or smectic). arid.myuobaghdad.edu.iq Studies have shown that modifying the flexible chains attached to the thiazole core affects the liquid crystalline behavior. uobasrah.edu.iq Therefore, this compound, with its inherent alkyl chain, could serve as a foundational structure for the synthesis of new liquid crystalline materials.
| Thiazole Derivative Series | Terminal Chain Length (n) | Observed Mesophase | Reference |
| 2,4-substituted-1,3-thiazole [II]n | n = 1-5 | Enantiotropic Nematic (N) | uobaghdad.edu.iq |
| 2,4-substituted-1,3-thiazole [II]n | n = 6-8 | Smectic C (SmC) and Nematic (N) | uobaghdad.edu.iq |
| 2,4-substituted-1,3-thiazole [IV]n | All tested | Enantiotropic Nematic (N) | uobaghdad.edu.iq |
| Azomethines containing a thiazole ring | Varied alkoxy groups | Nematic | arid.my |
Cross-Disciplinary Research Initiatives Involving this compound
To fully realize the potential of this compound, future research must be highly collaborative, integrating expertise from diverse scientific fields. Such cross-disciplinary initiatives are essential for translating fundamental chemical discoveries into practical applications.
Initiatives could bring together:
Synthetic Organic Chemists to synthesize novel analogs and develop efficient, sustainable catalytic processes for their production. mdpi.comnih.gov
Computational Chemists and Data Scientists to apply AI/ML models for predicting the biological activity and material properties of new derivatives, guiding synthetic efforts. nih.govnih.gov
Molecular Biologists and Pharmacologists to conduct in-vitro and in-vivo testing of new analogs to determine their therapeutic efficacy and mechanism of action against diseases like cancer or microbial infections. nih.govmdpi.comnih.gov
Materials Scientists and Engineers to investigate the physical and electronic properties of the compound and its derivatives for applications in sensors, liquid crystals, and catalysis. mdpi.comscientificarchives.comosi.lv
By combining these areas of expertise, research teams can create a synergistic loop where computational predictions inform synthetic targets, biological testing validates these predictions, and findings from materials science open entirely new avenues of application. This integrated approach will be crucial for accelerating the journey of this compound from a molecule of interest to a valuable tool in medicine or industry.
Q & A
Q. What are the standard synthetic routes for preparing 2-(3-Methylbutyl)-1,3-thiazole, and how can reaction conditions be optimized for purity?
Answer: The synthesis of thiazole derivatives typically involves cyclization reactions or functionalization of pre-existing thiazole cores. For example, analogous compounds like ethyl 2-[1-(3-methylbutyl)-1,2,3-triazolyl] derivatives are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres, with solvents like DMF or THF and catalysts such as CuI . To optimize purity:
- Step 1: Monitor reaction progress via TLC or HPLC.
- Step 2: Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane).
- Step 3: Confirm purity via melting point analysis and NMR (e.g., absence of residual solvent peaks in -NMR) .
Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure of this compound?
Answer:
- -NMR: Identify characteristic peaks: thiazole protons (δ 7.2–8.1 ppm), methylbutyl chain (δ 0.8–1.6 ppm for CH/CH) .
- IR: Confirm C-S (650–750 cm) and C=N (1500–1600 cm) stretches .
- MS: Use high-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?
Answer:
- Step 1: Perform DFT calculations (e.g., Gaussian 09) to optimize the compound’s geometry.
- Step 2: Dock the ligand into target proteins (e.g., EGFR for anticancer activity) using AutoDock Vina. Prioritize binding poses with lowest ΔG values .
- Step 3: Validate predictions with in vitro assays (e.g., MTT for cytotoxicity) .
Example Finding: Thiazole derivatives with bulky substituents (e.g., 3-methylbutyl) showed enhanced binding to hydrophobic pockets in kinase targets .
Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?
Answer: Contradictions often arise from variations in assay conditions or substituent effects. Mitigation strategies:
Q. How does alkyl chain length (e.g., 3-methylbutyl) influence the physicochemical properties and bioavailability of thiazole derivatives?
Answer:
- Lipophilicity: Longer chains (e.g., 3-methylbutyl vs. methyl) increase LogP, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability: Bulkier chains may slow hepatic metabolism (e.g., cytochrome P450 oxidation) .
- Experimental Validation: Use shake-flask method for LogP determination and Caco-2 assays for permeability .
Q. What crystallographic techniques are used to resolve structural ambiguities in thiazole derivatives?
Answer:
- X-ray Diffraction: Resolve disorder in flexible chains (e.g., C18-alkyl in 2-(octadecylsulfanyl)-1,3-thiazole) via twin refinement and rigid-bond constraints .
- Displacement Parameters: Analyze anisotropic thermal motion to distinguish static disorder from dynamic motion .
Q. How can regioselective functionalization of the thiazole core be achieved for targeted modifications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
